molecular formula C19H23N5O3S B2903070 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1040653-37-9

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2903070
CAS No.: 1040653-37-9
M. Wt: 401.49
InChI Key: KWHLPSBBEROOGT-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo-pyridazin class, characterized by a fused triazole and pyridazine heterocyclic core. The structure includes a tert-butylsulfanyl substituent at position 6 of the pyridazin ring and an N-(2-methoxy-5-methylphenyl)acetamide moiety. The tert-butylsulfanyl group enhances lipophilicity, while the methoxy and methyl substituents on the phenyl ring may modulate electronic effects and receptor binding .

Properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-12-6-7-14(27-5)13(10-12)20-16(25)11-23-18(26)24-15(21-23)8-9-17(22-24)28-19(2,3)4/h6-10H,11H2,1-5H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHLPSBBEROOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazolopyridazine core can be reduced to form alcohols.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The electron-donating methoxy group in the target’s phenyl ring may stabilize resonance structures, contrasting with the ethoxy group in 891117-12-7, which offers similar effects but with increased steric hindrance .

Functional Group Comparisons

Sulfur-Containing Moieties

The tert-butylsulfanyl group distinguishes the target compound from sulfur-free analogs (e.g., 894067-38-0). Sulfur’s electronegativity and polarizability may influence:

  • Stability : Sulfur’s susceptibility to oxidation could impact metabolic degradation pathways compared to methyl groups .
  • Binding Interactions: Potential for sulfur-π or hydrogen-bonding interactions with biological targets, unlike purely hydrocarbon substituents .

Acetamide Modifications

The N-(2-methoxy-5-methylphenyl)acetamide group contrasts with simpler phenylacetamide derivatives (e.g., 891117-12-7). The ortho-methoxy and para-methyl groups may:

  • Enhance Steric Shielding : Protect the acetamide carbonyl from enzymatic hydrolysis.
  • Modulate Aromatic Interactions : The methoxy group’s electron-donating nature could alter π-π stacking in receptor binding .

Comparison with Non-Triazolo-Pyridazin Analogs

describes N-(2-(tert-butyl)phenyl)-2-(indol-3-yl)acetamide (6y) , which shares a tert-butyl group but features an indole core. Key differences include:

  • Heterocyclic Core : Indole’s planar structure vs. triazolo-pyridazin’s fused rings may affect binding to flat vs. concave protein pockets.
  • Biological Activity : Indole derivatives often target serotonin receptors, while triazolo-pyridazins are explored for kinase inhibition .

Data Tables

Table 1: Physicochemical Properties (Estimated)

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound 458.56 3.8 0.05
894067-38-0 338.37 2.1 0.3
891117-12-7 420.45 2.9 0.1

Biological Activity

The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazole-pyridazine class of heterocyclic compounds. Its unique structural features suggest significant potential for various biological activities, particularly in the fields of microbiology and medicinal chemistry.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by:

  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : Approximately 366.44 g/mol
  • Functional Groups : The presence of a tert-butylsulfanyl group and an oxo group contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural frameworks exhibit diverse biological activities, including antimicrobial and antiviral properties. The specific biological activity of this compound is primarily related to its potential as an antitubercular agent .

Antitubercular Activity

Research suggests that this compound may act as an inhibitor of shikimate dehydrogenase , an enzyme crucial for the biosynthesis of chorismate in Mycobacterium tuberculosis (M. tuberculosis). This inhibition could lead to the development of novel antitubercular agents.

  • Minimum Inhibitory Concentration (MIC) values have been reported:
    • 0.5 μg/mL against the H37Rv strain.
    • 4.0 μg/mL against multi-drug resistant strains.

These values indicate promising antitubercular activity that warrants further investigation through structure-activity relationship (SAR) studies to optimize efficacy and selectivity.

Structure-Activity Relationship (SAR)

The SAR studies involve modifying the compound's structure to enhance its potency against M. tuberculosis. Key modifications focus on:

  • Altering substituents on the aromatic ring.
  • Exploring different functional groups to improve enzyme binding affinity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights variations in biological activity based on substituent modifications:

Compound NameStructure CharacteristicsUnique Features
2-[6-(tert-butylsulfanyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamideSimilar triazole-pyridazine frameworkContains a fluorophenyl group
2-[6-(tert-butylsulfanyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-methylphenyl)acetamideShares core structureDifferent substituents on the aromatic ring

Case Studies and Research Findings

  • Antiviral Properties : Heterocyclic compounds similar to this one have shown efficacy against various viruses. For example, derivatives containing triazole rings have been tested for their ability to inhibit HSV replication in cell cultures.
    • In one study, certain triazole derivatives exhibited up to 91% inhibition of HSV at a concentration of 50 μM , indicating potential antiviral applications.
  • Cytotoxicity Assessments : Evaluations of cytotoxicity are essential for determining the safety profile of new compounds. For instance, the cytotoxicity of related compounds was assessed using Vero cells via MTT assays, revealing low cytotoxicity levels while maintaining antiviral efficacy.

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